molecular formula C46H35N3 B12059568 3,6-bis(3-ethylcarbazol-9-yl)-9-phenylcarbazole

3,6-bis(3-ethylcarbazol-9-yl)-9-phenylcarbazole

Cat. No.: B12059568
M. Wt: 629.8 g/mol
InChI Key: LMKCXAKDJFQWMK-UHFFFAOYSA-N
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Description

3,6-bis(3-ethylcarbazol-9-yl)-9-phenylcarbazole is a complex organic compound that belongs to the family of carbazole derivatives. Carbazole derivatives are known for their unique electronic properties and have been widely studied for their applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,6-bis(3-ethylcarbazol-9-yl)-9-phenylcarbazole typically involves multi-step organic reactions. One common method is the Suzuki-Miyaura cross-coupling reaction, which involves the coupling of a boronic acid derivative with a halogenated carbazole compound in the presence of a palladium catalyst . The reaction conditions usually include a base such as potassium carbonate and a solvent like toluene or dimethylformamide (DMF). The reaction is carried out under an inert atmosphere, typically nitrogen or argon, to prevent oxidation.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as column chromatography and recrystallization are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

3,6-bis(3-ethylcarbazol-9-yl)-9-phenylcarbazole can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogenation using bromine or chlorination using chlorine gas.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carbazole-3,6-dione derivatives, while reduction may produce carbazole-3,6-diol derivatives.

Scientific Research Applications

3,6-bis(3-ethylcarbazol-9-yl)-9-phenylcarbazole has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 3,6-bis(3-ethylcarbazol-9-yl)-9-phenylcarbazole involves its interaction with various molecular targets and pathways. In electronic applications, the compound acts as a charge transport material, facilitating the movement of electrons or holes within the device. The presence of carbazole units enhances the compound’s ability to stabilize charge carriers, improving the efficiency of electronic devices.

Comparison with Similar Compounds

Similar Compounds

  • 1,3-Bis(N-carbazolyl)benzene
  • 3,6-Dimethyl-9H-carbazole
  • 3,6-Dichloro-9H-carbazole

Uniqueness

3,6-bis(3-ethylcarbazol-9-yl)-9-phenylcarbazole is unique due to its specific substitution pattern, which imparts distinct electronic properties. The presence of ethyl groups at the 3-position of the carbazole units and a phenyl group at the 9-position enhances its solubility and electronic characteristics, making it particularly suitable for use in high-performance electronic devices .

Properties

Molecular Formula

C46H35N3

Molecular Weight

629.8 g/mol

IUPAC Name

3,6-bis(3-ethylcarbazol-9-yl)-9-phenylcarbazole

InChI

InChI=1S/C46H35N3/c1-3-30-18-22-43-37(26-30)35-14-8-10-16-41(35)48(43)33-20-24-45-39(28-33)40-29-34(21-25-46(40)47(45)32-12-6-5-7-13-32)49-42-17-11-9-15-36(42)38-27-31(4-2)19-23-44(38)49/h5-29H,3-4H2,1-2H3

InChI Key

LMKCXAKDJFQWMK-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC2=C(C=C1)N(C3=CC=CC=C32)C4=CC5=C(C=C4)N(C6=C5C=C(C=C6)N7C8=C(C=C(C=C8)CC)C9=CC=CC=C97)C1=CC=CC=C1

Origin of Product

United States

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